3-propyl-3,4-dihydro-2(1H)-quinoxalinone
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Overview
Description
3-propyl-3,4-dihydro-2(1H)-quinoxalinone is a heterocyclic organic compound that belongs to the quinoxalinone family. These compounds are known for their diverse biological activities and have been studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoxalinone core with a propyl group attached to the nitrogen atom at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-propyl-3,4-dihydro-2(1H)-quinoxalinone can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with a suitable carbonyl compound, such as propyl glyoxal, under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the quinoxalinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-propyl-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxalinone derivatives.
Substitution: The propyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: Dihydroquinoxalinone derivatives.
Substitution: Various substituted quinoxalinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-propyl-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-propyl-3,4-dihydro-2(1H)-quinoxalinone can be compared with other similar compounds, such as:
3-methyl-3,4-dihydro-2(1H)-quinoxalinone: Similar structure but with a methyl group instead of a propyl group.
3-ethyl-3,4-dihydro-2(1H)-quinoxalinone: Similar structure but with an ethyl group instead of a propyl group.
3-butyl-3,4-dihydro-2(1H)-quinoxalinone: Similar structure but with a butyl group instead of a propyl group.
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-propyl-3,4-dihydro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-2-5-10-11(14)13-9-7-4-3-6-8(9)12-10/h3-4,6-7,10,12H,2,5H2,1H3,(H,13,14) |
InChI Key |
GUCFIZGUTHCHHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(=O)NC2=CC=CC=C2N1 |
Origin of Product |
United States |
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